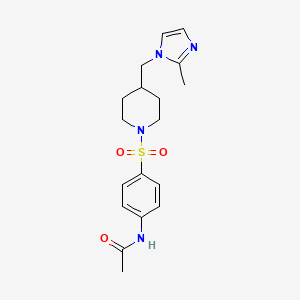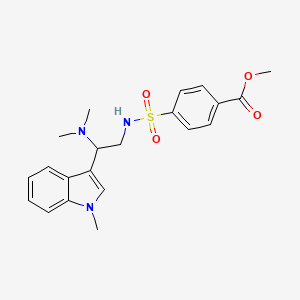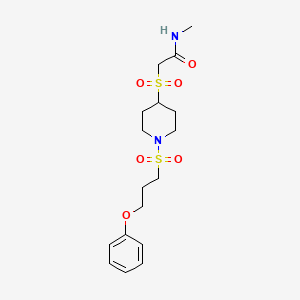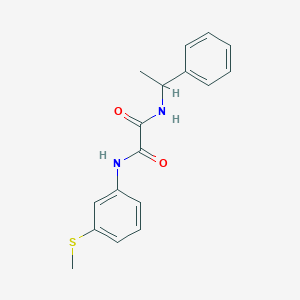
N1-(3-(methylthio)phenyl)-N2-(1-phenylethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-(methylthio)phenyl)-N2-(1-phenylethyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound features a unique structure with a phenyl group substituted with a methylthio group and an oxalamide moiety linked to a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(methylthio)phenyl)-N2-(1-phenylethyl)oxalamide typically involves the reaction of 3-(methylthio)aniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with 1-phenylethylamine under controlled conditions to yield the desired oxalamide compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(methylthio)phenyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N1-(3-(methylthio)phenyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(3-(methylthio)phenyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups may facilitate binding to these targets, leading to modulation of biological pathways. For example, the oxalamide moiety may interact with enzyme active sites, while the phenyl and methylthio groups contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-methylphenyl)-N2-(1-phenylethyl)oxalamide
- N1-(3-chlorophenyl)-N2-(1-phenylethyl)oxalamide
- N1-(3-nitrophenyl)-N2-(1-phenylethyl)oxalamide
Uniqueness
N1-(3-(methylthio)phenyl)-N2-(1-phenylethyl)oxalamide is unique due to the presence of the methylthio group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in reactivity and applications.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12(13-7-4-3-5-8-13)18-16(20)17(21)19-14-9-6-10-15(11-14)22-2/h3-12H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXRREUADKBCMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC(=CC=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]butanoic acid](/img/structure/B2415972.png)
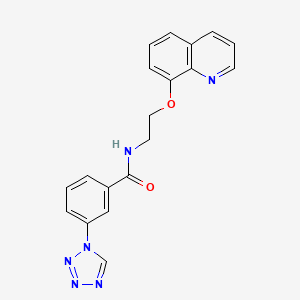

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2415976.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2415978.png)
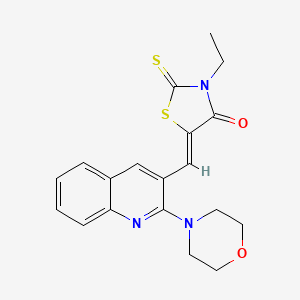
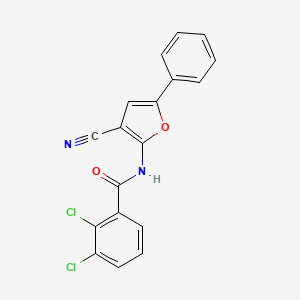
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B2415985.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2415987.png)
![Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415988.png)
